1,1-dibenzyl-3-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]thiourea
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Overview
Description
N,N-DIBENZYL-N’-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA is an organosulfur compound belonging to the thiourea class. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes. This compound, with its unique structural features, has garnered interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIBENZYL-N’-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA typically involves the condensation of appropriate amines with carbon disulfide in an aqueous medium . This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives. The reaction conditions are generally mild, often proceeding at ambient temperature, and the process is highly atom-economic.
Industrial Production Methods
On an industrial scale, the synthesis of thiourea derivatives, including N,N-DIBENZYL-N’-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA, can be achieved through similar condensation reactions. The use of isocyanides and elemental sulfur in the presence of aliphatic amines is another efficient method . This approach is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
N,N-DIBENZYL-N’-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioureas. These products have significant applications in various fields, including pharmaceuticals and materials science.
Scientific Research Applications
N,N-DIBENZYL-N’-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N,N-DIBENZYL-N’-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active sites of enzymes such as α-amylase and α-glucosidase, thereby preventing their normal function . This inhibition can lead to various biological effects, including reduced glucose levels and antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-DIBENZYL-N’-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA include other thiourea derivatives such as:
- N,N-Dibenzylthiourea
- N,N’-Bis(4-chlorobenzyl)thiourea
- N,N’-Bis(5-methyl-1H-pyrazol-3-yl)thiourea
Uniqueness
What sets N,N-DIBENZYL-N’-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]THIOUREA apart is its unique combination of benzyl, chlorobenzyl, and pyrazolyl groups. This structural diversity contributes to its distinct chemical reactivity and broad range of applications in various scientific fields.
Properties
Molecular Formula |
C26H25ClN4S |
---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
1,1-dibenzyl-3-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]thiourea |
InChI |
InChI=1S/C26H25ClN4S/c1-20-16-25(29-31(20)19-23-12-14-24(27)15-13-23)28-26(32)30(17-21-8-4-2-5-9-21)18-22-10-6-3-7-11-22/h2-16H,17-19H2,1H3,(H,28,29,32) |
InChI Key |
QGMJOHTWUXQUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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